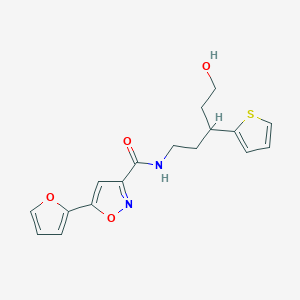

5-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)isoxazole-3-carboxamide

CAS No.: 2034480-49-2

Cat. No.: VC7504928

Molecular Formula: C17H18N2O4S

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034480-49-2 |

|---|---|

| Molecular Formula | C17H18N2O4S |

| Molecular Weight | 346.4 |

| IUPAC Name | 5-(furan-2-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H18N2O4S/c20-8-6-12(16-4-2-10-24-16)5-7-18-17(21)13-11-15(23-19-13)14-3-1-9-22-14/h1-4,9-12,20H,5-8H2,(H,18,21) |

| Standard InChI Key | BLRSTAGDALBATM-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC(CCO)C3=CC=CS3 |

Introduction

Molecular Formula

The molecular formula for this compound is .

Synthesis

Although specific synthesis pathways for this exact compound are not provided in the search results, similar compounds involving isoxazole derivatives and furan rings are synthesized through multistep reactions involving:

-

Cyclization reactions: Isoxazole rings are typically formed by cyclization of hydroxylamine derivatives with β-diketones or β-keto esters.

-

Functionalization of furan and thiophene rings: These steps often involve electrophilic substitution or cross-coupling reactions to introduce substituents.

-

Amide bond formation: The carboxamide group can be introduced via condensation reactions between carboxylic acids and amines.

Potential Applications

Heterocyclic compounds like this one are often explored for their biological activities due to the presence of pharmacophores such as furan, thiophene, and isoxazole. Below are possible applications:

Antimicrobial Activity

Compounds containing furan and thiophene rings have demonstrated antimicrobial properties against bacterial and fungal strains due to their ability to interfere with microbial enzymes .

Anticancer Potential

Isoxazole derivatives have been studied for their cytotoxic effects on cancer cell lines. Their mechanism often involves inhibiting specific enzymes or inducing apoptosis in tumor cells .

Chemical Characterization

Characterization of such compounds typically involves:

-

Nuclear Magnetic Resonance (NMR): and NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Used to confirm molecular weight.

-

Infrared Spectroscopy (IR): Identifies functional groups such as -OH, -CONH-, and heterocycles.

-

Elemental Analysis: Confirms the empirical formula.

Data Table

| Property | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Furan, Thiophene, Isoxazole, Hydroxy (-OH), Carboxamide (-CONH-) |

| Potential Applications | Antimicrobial, Anticancer, Anti-inflammatory |

| Characterization Methods | NMR (, ), MS, IR Spectroscopy, Elemental Analysis |

| Synthesis Steps | Cyclization, Functionalization of Rings, Amide Bond Formation |

This compound represents a valuable structure for further research in medicinal chemistry due to its multifunctional nature and bioactive potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume